molecular formula C21H19N5O3 B14990603 N-{6-Benzyl-7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}-3-methoxybenzamide

N-{6-Benzyl-7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}-3-methoxybenzamide

Cat. No.: B14990603
M. Wt: 389.4 g/mol
InChI Key: ULPJIMGGJDZNSG-UHFFFAOYSA-N
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Description

N-{6-Benzyl-7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}-3-methoxybenzamide is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a benzyl group, a hydroxy group, and a methoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{6-Benzyl-7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}-3-methoxybenzamide typically involves multiple steps. One common method includes the condensation of 7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidine with benzyl bromide under basic conditions to form the benzylated intermediate. This intermediate is then reacted with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-{6-Benzyl-7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The benzyl group can be reduced to a methyl group.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a methyl-substituted derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{6-Benzyl-7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}-3-methoxybenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{6-Benzyl-7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}-3-methoxybenzamide involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle progression, leading to apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{6-Benzyl-7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}-3-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit CDK2 selectively makes it a promising candidate for anticancer research.

Properties

Molecular Formula

C21H19N5O3

Molecular Weight

389.4 g/mol

IUPAC Name

N-(6-benzyl-5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3-methoxybenzamide

InChI

InChI=1S/C21H19N5O3/c1-13-17(11-14-7-4-3-5-8-14)19(28)26-21(22-13)24-20(25-26)23-18(27)15-9-6-10-16(12-15)29-2/h3-10,12H,11H2,1-2H3,(H2,22,23,24,25,27)

InChI Key

ULPJIMGGJDZNSG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N2C(=N1)N=C(N2)NC(=O)C3=CC(=CC=C3)OC)CC4=CC=CC=C4

Origin of Product

United States

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